molecular formula C16H16BrNO2 B8167663 3-(Benzyloxy)-4-bromo-N,N-dimethylbenzamide

3-(Benzyloxy)-4-bromo-N,N-dimethylbenzamide

Cat. No.: B8167663
M. Wt: 334.21 g/mol
InChI Key: YVBNDGRCFJAGOE-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-bromo-N,N-dimethylbenzamide is an organic compound that belongs to the class of benzamides It features a benzyloxy group, a bromine atom, and a dimethylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4-bromo-N,N-dimethylbenzamide typically involves the following steps:

    Benzyloxy Group Introduction: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with dimethylamine (NH(CH3)2) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: 3-(Benzyloxy)-N,N-dimethylbenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-4-bromo-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-bromo-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)-4-chloro-N,N-dimethylbenzamide: Similar structure but with a chlorine atom instead of bromine.

    3-(Benzyloxy)-4-fluoro-N,N-dimethylbenzamide: Similar structure but with a fluorine atom instead of bromine.

    3-(Benzyloxy)-4-iodo-N,N-dimethylbenzamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 3-(Benzyloxy)-4-bromo-N,N-dimethylbenzamide imparts unique chemical reactivity and physical properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s interactions and stability, making it distinct in its applications and behavior.

Properties

IUPAC Name

4-bromo-N,N-dimethyl-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-18(2)16(19)13-8-9-14(17)15(10-13)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBNDGRCFJAGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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